molecular formula C18H15Cl2N3O3 B2726407 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448078-53-2

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2726407
CAS No.: 1448078-53-2
M. Wt: 392.24
InChI Key: RJUAJJSBGRQEDT-UHFFFAOYSA-N
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Description

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide group, a dichlorophenyl group, and a ureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Urea Intermediate: This step involves the reaction of 3,4-dichloroaniline with an isocyanate to form the corresponding urea derivative.

    Alkyne Addition: The urea intermediate is then reacted with an alkyne, such as but-2-yne-1-ol, under suitable conditions to form the alkyne-substituted urea.

    Coupling with Benzamide: Finally, the alkyne-substituted urea is coupled with a benzamide derivative through an ether linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketone derivatives.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzoic acid
  • 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

Compared to similar compounds, 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)carbamoylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-14-8-7-12(11-15(14)20)23-18(25)22-9-3-4-10-26-16-6-2-1-5-13(16)17(21)24/h1-2,5-8,11H,9-10H2,(H2,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUAJJSBGRQEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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